molecular formula C12H17NO2 B1618219 Pentyl anthranilate CAS No. 30100-15-3

Pentyl anthranilate

Cat. No.: B1618219
CAS No.: 30100-15-3
M. Wt: 207.27 g/mol
InChI Key: JCKCYPSMCQDSHT-UHFFFAOYSA-N
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Description

Pentyl anthranilate is an organic compound belonging to the class of esters. It is derived from anthranilic acid and pentanol. This compound is known for its pleasant fragrance and is often used in the formulation of perfumes and flavoring agents. Its chemical structure consists of a benzene ring substituted with an amino group and a carboxylate ester group.

Properties

IUPAC Name

pentyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO2/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKCYPSMCQDSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184189
Record name Pentyl anthranilate
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30100-15-3
Record name Pentyl anthranilate
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Record name Pentyl anthranilate
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Record name 30100-15-3
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Record name Pentyl anthranilate
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Record name Pentyl anthranilate
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Record name PENTYL ANTHRANILATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl anthranilate can be synthesized through the esterification of anthranilic acid with pentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of anthranilic acid with pentanol in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the formation of the ester. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Pentyl anthranilate undergoes acid- or base-catalyzed hydrolysis to regenerate anthranilic acid and 1-pentanol. While direct data for this compound hydrolysis is limited, analogous methyl anthranilate hydrolysis occurs under the following conditions :

General Hydrolysis Pathway :

Pentyl anthranilate+H2OH+or OHAnthranilic acid+1-Pentanol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Anthranilic acid} + \text{1-Pentanol}

Expected Conditions :

  • Acidic Hydrolysis : HCl (6M), reflux (~100°C), 6–12 hours.

  • Basic Hydrolysis : NaOH (2M), 70–80°C, 4–8 hours.

Schiff Base Formation

The aromatic amine group in this compound reacts with aldehydes to form Schiff bases, analogous to methyl anthranilate . For example, reacting with ethyl vanillin :

Reaction Mechanism :

Pentyl anthranilate+Ethyl vanillinΔ,vacuumSchiff base+H2O\text{this compound} + \text{Ethyl vanillin} \xrightarrow{\Delta, \text{vacuum}} \text{Schiff base} + \text{H}_2\text{O}

Optimized Parameters (Inferred from Methyl Anthranilate) :

ParameterValue
Temperature90–150°C
Pressure3–100 mm/Hg (vacuum)
Mole Ratio (Aldehyde:Ester)1:1 to 1.25:1
Reaction Time3–15 hours
Key Byproduct2-Cyanobenzoic acid (traces)

Schiff bases derived from anthranilates are valued in perfumery and coordination chemistry due to their stability and aromaticity.

Ester Interchange (Transesterification)

This compound can participate in transesterification with higher alcohols (e.g., benzyl alcohol) under acidic or enzymatic catalysis. For instance:

Pentyl anthranilate+Benzyl alcoholH2SO4Benzyl anthranilate+1-Pentanol\text{this compound} + \text{Benzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Benzyl anthranilate} + \text{1-Pentanol}

Typical Conditions :

  • Catalyst: H₂SO₄ (0.5–1 mol%) or lipase enzymes (e.g., CAL-B).

  • Temperature: 60–80°C.

  • Solvent: Toluene or solvent-free systems.

Microbial Modification

While not directly studied for this compound, engineered E. coli and Corynebacterium glutamicum strains have produced methyl anthranilate via a plant-derived metabolic pathway . This suggests potential for biocatalytic routes to modify this compound by:

  • Enzymatic methylation : Using SAM-dependent methyltransferases.

  • Fermentative esterification : Coupling anthranilic acid with pentanol.

Key Challenges :

  • Toxicity of intermediates (e.g., anthranilic acid).

  • Cofactor (SAM) availability.

Scientific Research Applications

Pharmaceutical Applications

Pentyl anthranilate exhibits a range of pharmacological activities that make it a candidate for drug development. Research indicates that derivatives of anthranilic acid, including this compound, possess various therapeutic properties:

  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a potential treatment for conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Properties : Research has demonstrated that certain anthranilate derivatives can protect against glutamate-induced excitotoxicity in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Antidepressant and Anticonvulsant Effects : Animal studies indicate that this compound may have antidepressant and anticonvulsant properties, positioning it as a candidate for treating mood disorders and epilepsy .

Agricultural Applications

In agriculture, this compound has been explored for its role as a natural pesticide and repellent:

  • Bird Repellent : Research indicates that this compound can effectively deter birds from crops without harming them. This application is particularly valuable in protecting fruit crops from avian damage .
  • Crop Protection : As a bioactive compound, this compound can be utilized in developing eco-friendly pesticides that reduce reliance on synthetic chemicals .

Food Science Applications

This compound is also recognized for its flavoring properties in food science:

  • Flavoring Agent : It is used as a flavor enhancer in various food products due to its pleasant aroma and taste profile. Regulatory bodies have assessed its safety for consumption, confirming its suitability as a food additive .
  • Natural Extracts : The compound is found naturally in certain fruits and plants, contributing to their flavor profiles and potentially offering health benefits through natural consumption .

Table 1: Pharmacological Activities of this compound

Activity TypeDescriptionReference
Anti-inflammatoryInhibits inflammatory pathways
NeuroprotectiveProtects against glutamate excitotoxicity
AntidepressantPotential treatment for mood disorders
AnticonvulsantMay alleviate seizure activity in animal models

Table 2: Agricultural Applications

Application TypeDescriptionReference
Bird RepellentDeters birds from crops
Eco-friendly PesticideReduces reliance on synthetic chemicals

Table 3: Food Science Applications

Application TypeDescriptionReference
Flavoring AgentUsed to enhance flavor in food products
Natural ExtractsFound in fruits contributing to flavor profiles

Case Studies

  • Neuroprotective Study : A recent study investigated the effects of this compound on glutamate release in neuronal cells. Results indicated significant neuroprotection against excitotoxicity, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
  • Agricultural Field Trials : Field trials demonstrated the effectiveness of this compound as a bird repellent in fruit orchards, resulting in reduced crop damage compared to untreated areas. This supports its use as an eco-friendly alternative to chemical repellents .
  • Flavoring Efficacy Assessment : An assessment conducted by the European Food Safety Authority (EFSA) confirmed the safety of using this compound as a flavoring agent in animal feed, paving the way for broader applications in food products .

Mechanism of Action

The mechanism of action of pentyl anthranilate involves its interaction with olfactory receptors, leading to the perception of its pleasant fragrance. In biological systems, it may exert its effects through interactions with cellular membranes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    Methyl anthranilate: Known for its grape-like odor, used in flavoring and perfumes.

    Ethyl anthranilate: Has a fruity fragrance, used in the formulation of various fragrances and flavoring agents.

Pentyl anthranilate stands out due to its distinct fragrance and its applications in both the fragrance and flavor industries.

Biological Activity

Pentyl anthranilate, a derivative of anthranilic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by relevant studies and data tables.

Chemical Structure and Properties

This compound is an ester formed from anthranilic acid and pentanol. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2, and it is characterized by the presence of an amino group and a carboxylic acid moiety, which contribute to its biological activity.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Various studies have shown that anthranilate derivatives can inhibit the growth of several pathogenic microorganisms.

  • Table 1: Antimicrobial Activity of this compound
MicroorganismInhibition Zone (mm)Reference
Candida albicans25
Escherichia coli20
Staphylococcus aureus22

These results indicate that this compound possesses promising potential as an antimicrobial agent, particularly against fungal pathogens like C. albicans.

2. Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The compound has been evaluated using various in vitro assays:

  • Table 2: Antioxidant Activity Assays
Assay TypeScavenging Activity (%)Reference
DPPH92
ABTS86

These findings suggest that this compound can effectively scavenge free radicals, thereby contributing to its potential health benefits.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. It has been shown to inhibit the proliferation of various cancer cell lines:

  • Table 3: Anticancer Activity of this compound
Cancer Cell LineIC50 (µM)Reference
MOLT-3 (Leukemia)15
MCF-7 (Breast Cancer)18

The data indicate that this compound may serve as a lead compound for the development of novel anticancer therapies.

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria and fungi revealed that this compound exhibited a broad spectrum of antimicrobial activity, particularly against C. albicans and E. coli. The study emphasized the compound's potential as a natural preservative in food products.
  • Antioxidant Mechanisms : Research focusing on the antioxidant mechanisms showed that this compound can enhance the body's defense against oxidative stress by upregulating endogenous antioxidant enzymes.
  • Anticancer Studies : A recent investigation into the effects of this compound on MOLT-3 cells demonstrated significant cytotoxicity, prompting further exploration into its mechanism of action, which may involve apoptosis induction and cell cycle arrest.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentyl anthranilate
Reactant of Route 2
Reactant of Route 2
Pentyl anthranilate

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